molecular formula C10H16ClNO3 B1422543 Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate CAS No. 815575-86-1

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

Cat. No.: B1422543
CAS No.: 815575-86-1
M. Wt: 233.69 g/mol
InChI Key: FXESQZCEOYWZJH-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a tert-butyl ester and a chloro group. The synthesis of similar oxopiperidine derivatives often involves cyclization reactions, which can be mediated by various acids or bases. For instance, one method reported the acid-mediated cyclization of amine-substituted enones to yield 2,6-trans-4-oxopiperidines with good stereoselectivity .

Table 1: Synthesis Overview of Oxopiperidine Derivatives

CompoundMethodologyYield (%)Notes
This compoundAcid-mediated cyclization58Stereoselective synthesis achieved
2,6-trans-4-oxopiperidineCyclization of enonesVariedHigh stereoselectivity observed

Antioxidative Properties

Recent studies have highlighted the antioxidative properties of piperidine derivatives. Specifically, compounds containing the oxopiperidine moiety have shown significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidative mechanism is believed to involve the ability of these compounds to donate electrons or hydrogen atoms to free radicals.

Pharmacological Effects

Research indicates that derivatives of oxopiperidines exhibit a range of pharmacological activities:

  • Anticancer Activity : Some studies have demonstrated that oxopiperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The anti-inflammatory potential has also been noted, with certain compounds showing efficacy in reducing inflammation markers in vitro and in vivo .
  • Cytotoxicity : The cytotoxic effects of these compounds have been evaluated against different cancer cell lines, revealing varying degrees of potency depending on structural modifications .

Case Studies

In one notable case study, a series of oxopiperidine derivatives were synthesized and evaluated for their biological activity against specific cancer cell lines. The study found that modifications at the 3-position significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, the introduction of halogen substituents enhanced activity against breast cancer cells while maintaining low toxicity in non-cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by:

  • Substituents on the Piperidine Ring : Variations in substituents can alter lipophilicity and electronic properties, affecting binding affinity to biological targets.
  • Chirality : The stereochemistry of the compound plays a critical role in its interaction with receptors and enzymes, impacting its overall efficacy .

Table 2: Structure-Activity Relationship Summary

ModificationEffect on Activity
Halogen substitutionIncreased cytotoxicity
Alkyl chain lengthEnhanced lipophilicity
ChiralitySignificant impact on binding

Properties

IUPAC Name

tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXESQZCEOYWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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